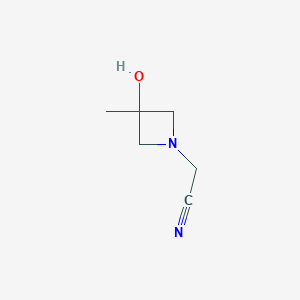
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile is a nitrogen-containing heterocyclic compound It features a four-membered azetidine ring, which is a highly strained structure, making it an interesting target for synthetic chemists
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method is characterized by double C-H activation and is known for its operational simplicity, use of a cheap catalyst, and broad substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of azetidine synthesis can be applied. These methods typically involve the use of efficient and concise synthetic routes that can be scaled up for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile involves its interaction with various molecular targets and pathways. The hydroxyl and nitrile groups in its structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxy-3-methylazetidin-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Hydroxy-3-methylazetidine: Lacks the acetonitrile group, making it less reactive.
Azetidine-2-carboxylic acid: Contains a carboxylic acid group and is used in the synthesis of peptides.
Uniqueness
2-(3-Hydroxy-3-methylazetidin-1-yl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group in a highly strained azetidine ring
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
2-(3-hydroxy-3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H10N2O/c1-6(9)4-8(5-6)3-2-7/h9H,3-5H2,1H3 |
Clave InChI |
ILRIXDGTODDTCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



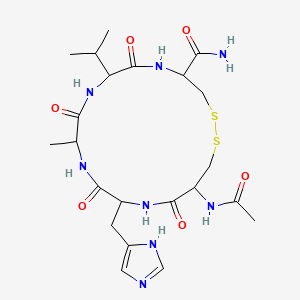
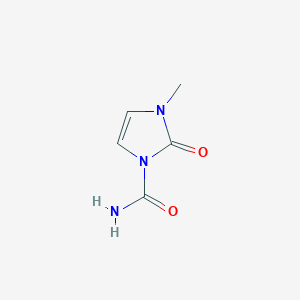
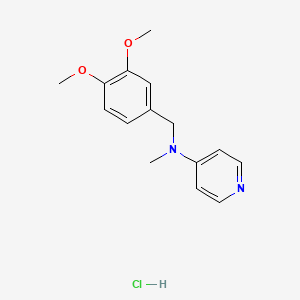


![7-Bromo-4-hydroxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12819820.png)

![4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12819834.png)
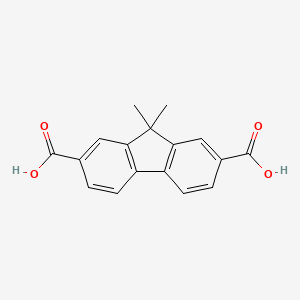
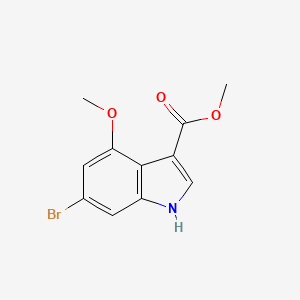

![sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate](/img/structure/B12819851.png)

